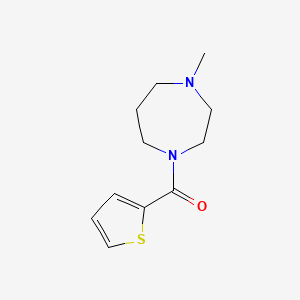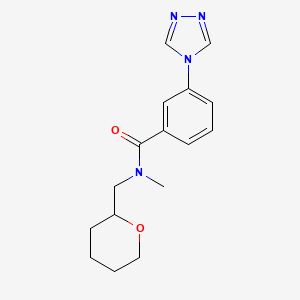![molecular formula C14H18N2O3 B5396272 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol, also known as NPPI, is a chemical compound that belongs to the class of piperidinols. It is a synthetic compound that has been widely used in scientific research due to its unique properties. NPPI is a potent agonist of the mu-opioid receptor, which makes it an important tool for studying the opioid system.
Mechanism of Action
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol acts as a potent agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release results in the modulation of pain perception, as well as the regulation of reward and addiction.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has a number of biochemical and physiological effects. It has been shown to modulate pain perception, reduce anxiety, and induce feelings of euphoria. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has also been shown to regulate neurotransmitter release in the central nervous system, including the modulation of dopamine release. Additionally, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in lab experiments is its potency as an agonist of the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its effects on the central nervous system. Additionally, the synthesis method for 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol is relatively simple and efficient, which makes it easy to produce in large quantities. However, one limitation of using 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in lab experiments is its potential for abuse. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been shown to induce feelings of euphoria, which may make it appealing for recreational use.
Future Directions
There are a number of future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol. One area of interest is the development of new analogs of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol that may have improved potency or selectivity for the mu-opioid receptor. Additionally, there is interest in studying the effects of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol on other opioid receptors, as well as its potential for use in the treatment of pain and addiction. Finally, there is interest in studying the long-term effects of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol use, particularly with regard to its potential for abuse and addiction.
Synthesis Methods
The synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol involves the reaction of 2-nitrobenzaldehyde with propargylamine in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol. This method is relatively simple and efficient, making it a popular choice for the synthesis of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol in the laboratory.
Scientific Research Applications
1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been extensively used in scientific research due to its unique properties. It is a potent agonist of the mu-opioid receptor, which makes it an important tool for studying the opioid system. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol has been used to investigate the role of the opioid system in pain modulation, addiction, and reward. It has also been used to study the effects of opioids on the central nervous system, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
properties
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)16(18)19/h1-3,5-6,8,13,17H,4,7,9-11H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHKJRKWWFKLKH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)